molecular formula C17H18ClN5O2 B14078253 8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14078253
M. Wt: 359.8 g/mol
InChI Key: HWUGOPVHGJIHIU-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorophenyl group, a methyl group, and a propyl group attached to an imidazo[2,1-f]purine core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorophenyl derivatives, methylating agents, and propylating agents in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific structural features, such as the chlorophenyl group and the imidazo[2,1-f]purine core. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H18ClN5O2/c1-3-7-23-15(24)13-14(20(2)17(23)25)19-16-21(8-9-22(13)16)12-6-4-5-11(18)10-12/h4-6,10H,3,7-9H2,1-2H3

InChI Key

HWUGOPVHGJIHIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)Cl)N(C1=O)C

Origin of Product

United States

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